molecular formula C24H23N3O3 B11549048 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2,4-dimethylphenyl)-2-oxoacetamide

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2,4-dimethylphenyl)-2-oxoacetamide

Cat. No.: B11549048
M. Wt: 401.5 g/mol
InChI Key: AQDGMUUDLKXHFZ-MFKUBSTISA-N
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Description

1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a benzyloxyphenyl moiety and a dimethylphenyl formamide group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE typically involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,4-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazinecarbonyl derivatives.

Scientific Research Applications

1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N’-{(E)-1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}-4-METHYLBENZENESULFONOHYDRAZIDE
  • 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE

Comparison: 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)FORMAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C24H23N3O3/c1-17-8-13-22(18(2)14-17)26-23(28)24(29)27-25-15-19-9-11-21(12-10-19)30-16-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

AQDGMUUDLKXHFZ-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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